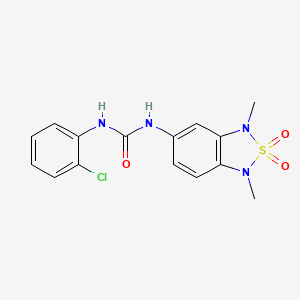

1-(2-chlorophenyl)-3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea

Description

1-(2-Chlorophenyl)-3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)urea is a urea-based compound featuring a benzothiadiazole core substituted with two methyl groups and two oxygen atoms at positions 1 and 2. The 2-chlorophenyl group is attached to the urea nitrogen, while the benzothiadiazole moiety contributes electron-withdrawing properties due to the sulfone (dioxo) groups. This structural configuration enhances stability and may influence binding interactions in biological systems. The compound’s molecular weight is approximately 363.8 g/mol (calculated from its formula: C₁₅H₁₂ClN₃O₃S), with a planar benzothiadiazole ring facilitating π-π stacking interactions .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O3S/c1-19-13-8-7-10(9-14(13)20(2)24(19,22)23)17-15(21)18-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTGWCJJVAJFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)N(S1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

1-(2-Chlorophenyl)-3-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea is a synthetic compound that belongs to the class of benzothiadiazole derivatives. These compounds are noted for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under consideration has garnered attention due to its potential therapeutic applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅ClN₄O₃S |

| Molecular Weight | 366.8 g/mol |

| CAS Number | 2034338-33-3 |

Anticancer Properties

Recent studies have indicated that benzothiadiazole derivatives exhibit significant anticancer activity. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against tumorigenic cell lines while sparing normal cells. The effective concentration (EC50) values were reported as follows:

- Cell Line A : EC50 = 32 ng/mL

- Cell Line B : EC50 = 30 ng/mL

- Cell Line C : EC50 = 28 ng/mL

These results suggest a promising therapeutic index for further development in cancer treatment .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies revealed that it possesses activity against a range of bacterial and fungal strains. The minimal inhibitory concentration (MIC) was found to be as low as 50 μg/mL for certain pathogens, indicating a strong potential for use as an antimicrobial agent .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of p56lck kinase with an IC50 value of 0.004 μM. This inhibition is crucial for T-cell proliferation and suggests potential applications in immunomodulation .

Study on Anticancer Efficacy

A study conducted on the efficacy of benzothiadiazole derivatives in cancer therapy highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways. The study utilized various assays to confirm apoptosis markers such as caspase activation and PARP cleavage.

Study on Antimicrobial Effectiveness

Another case study focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also exhibited bactericidal effects at higher concentrations.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives with Heterocyclic Moieties

Physicochemical and Pharmacokinetic Properties

- Solubility : Morpholine-substituted analogs (e.g., ) exhibit higher aqueous solubility due to the polar tertiary amine, whereas the target compound’s methyl groups may reduce solubility.

- Steric Effects : The dimethyl groups on the benzothiadiazole ring in the target compound introduce steric hindrance, which could limit interactions with bulky binding pockets compared to unsubstituted analogs like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.